Phenyl 3-methoxybenzoate
Overview
Description
Phenyl 3-methoxybenzoate (PMB) is an aromatic ester. It has a molecular formula of C14H12O3 and an average mass of 228.243 Da . This compound has gained significant interest in various scientific disciplines due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of Phenyl 3-methoxybenzoate consists of a phenyl group attached to a 3-methoxybenzoate group . The exact details of the molecular structure, including bond distances and angles, would require more specific studies or computational modeling for accurate determination.Physical And Chemical Properties Analysis
Phenyl 3-methoxybenzoate has a molecular weight of 228.24 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require experimental determination or access to detailed chemical databases.Safety And Hazards
The safety data sheet for a related compound, Phenyl benzoate, indicates that it is harmful if swallowed and causes skin and eye irritation . It’s important to handle Phenyl 3-methoxybenzoate with appropriate safety precautions, including wearing protective gloves and eye protection, and avoiding ingestion and inhalation .
properties
IUPAC Name |
phenyl 3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-5-6-11(10-13)14(15)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUTUSIGKHWTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334877 | |
Record name | Phenyl 3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 3-methoxybenzoate | |
CAS RN |
65853-67-0 | |
Record name | Phenyl 3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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